2-(3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride
Description
The compound 2-(3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride (hereafter referred to as the "target compound") is a synthetic small molecule featuring a 1,2,4-oxadiazole core substituted with a 2,3-dimethoxyphenyl group at the 3-position and an ethanamine chain at the 5-position, forming a hydrochloride salt.
Properties
IUPAC Name |
2-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3.ClH/c1-16-9-5-3-4-8(11(9)17-2)12-14-10(6-7-13)18-15-12;/h3-5H,6-7,13H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUIJFKFCLNHFFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2=NOC(=N2)CCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under specific conditions. For example, the reaction of 2,3-dimethoxybenzohydrazide with an appropriate carboxylic acid derivative in the presence of a dehydrating agent can yield the oxadiazole ring.
Attachment of the Ethanamine Moiety: The ethanamine group can be introduced through nucleophilic substitution reactions. This step often involves the reaction of the oxadiazole intermediate with an appropriate amine under controlled conditions.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to yield corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The ethanamine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The target compound’s key distinguishing features include:
- Substituents : Two methoxy groups at the 2- and 3-positions of the phenyl ring.
- Chain Length : A two-carbon ethanamine chain attached to the oxadiazole ring.
- Salt Form : Hydrochloride, enhancing solubility.
The table below compares the target compound with structurally related analogs:
*Estimated based on structural similarity to ’s methanamine analog (C₁₁H₁₃N₃O₃·HCl = 235.24 + CH₂ + HCl ≈ 285.7).
Pharmacological and Functional Insights
- Receptor Binding: Compounds with oxadiazole rings, such as L-694,247 (), are known 5-HT (serotonin) receptor ligands. The target compound’s dimethoxy groups may enhance binding to receptors sensitive to electron-rich aromatic systems, similar to dopamine derivatives () .
- Solubility and Bioavailability : The hydrochloride salt form (common across analogs) improves aqueous solubility, critical for oral bioavailability. The target compound’s dimethoxy groups may further enhance solubility compared to chloro or trifluoromethyl analogs .
Biological Activity
2-(3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. The oxadiazole moiety is known for its diverse pharmacological properties, including anti-inflammatory, analgesic, and antiviral effects. This article reviews the biological activity of this compound based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 273.74 g/mol. The structure includes a dimethoxyphenyl group attached to an oxadiazole ring, which is linked to an ethanamine side chain.
Antimicrobial Activity
Research has shown that compounds containing the oxadiazole ring exhibit significant antimicrobial properties. A study by Terashita et al. (2002) demonstrated that oxadiazole derivatives possess intrinsic analgesic and antipicornaviral effects. The specific activity of this compound against various microbial strains needs further exploration but is expected to be promising based on structural similarities with other effective compounds.
Anticancer Activity
Several studies have indicated that oxadiazole derivatives can exhibit anticancer properties. For instance, compounds similar to this compound have been tested against various cancer cell lines. In vitro assays showed that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells (Romero et al., 2001). Further research is required to evaluate the specific mechanisms of action for this compound.
Neuroprotective Effects
The neuroprotective potential of oxadiazole derivatives has also been investigated. Some studies suggest that these compounds may protect neuronal cells from oxidative stress and apoptosis. This property could be beneficial in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.
Case Studies
| Study | Findings |
|---|---|
| Terashita et al. (2002) | Demonstrated analgesic and antiviral properties of oxadiazole derivatives. |
| Romero et al. (2001) | Reported anticancer activity in similar oxadiazole compounds against various cancer cell lines. |
| Recent Neuroprotection Study | Suggested potential neuroprotective effects of oxadiazole derivatives in neuronal cell cultures. |
The biological activity of this compound may be attributed to its ability to interact with specific biological targets such as enzymes or receptors involved in inflammatory pathways or cell proliferation processes. The exact mechanism remains to be elucidated through further biochemical studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
